3-BR-N-(2-Oxo-2-(2-((4-oxo-4H-chromen-3-YL)methylene)hydrazino)ethyl)benzamide
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Overview
Description
3-BR-N-(2-Oxo-2-(2-((4-oxo-4H-chromen-3-YL)methylene)hydrazino)ethyl)benzamide is a complex organic compound with the molecular formula C19H14BrN3O4 and a molecular weight of 428.245 g/mol . This compound is notable for its unique structure, which includes a chromone moiety, a hydrazone linkage, and a benzamide group. It is used primarily in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 3-BR-N-(2-Oxo-2-(2-((4-oxo-4H-chromen-3-YL)methylene)hydrazino)ethyl)benzamide involves several steps. One common method includes the reaction of 4-oxo-4H-chromen-3-ylmethylene hydrazine with 3-bromo-2-oxoethyl benzamide under controlled conditions . The reaction typically requires a base catalyst and is carried out in an organic solvent such as ethanol at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
3-BR-N-(2-Oxo-2-(2-((4-oxo-4H-chromen-3-YL)methylene)hydrazino)ethyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
3-BR-N-(2-Oxo-2-(2-((4-oxo-4H-chromen-3-YL)methylene)hydrazino)ethyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-BR-N-(2-Oxo-2-(2-((4-oxo-4H-chromen-3-YL)methylene)hydrazino)ethyl)benzamide involves its interaction with specific molecular targets. The chromone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The hydrazone linkage can form stable complexes with metal ions, which may play a role in its biological activity . The benzamide group can interact with proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
3-BR-N-(2-Oxo-2-(2-((4-oxo-4H-chromen-3-YL)methylene)hydrazino)ethyl)benzamide can be compared with other similar compounds such as:
4-Oxo-4H-chromen-3-yl derivatives: These compounds share the chromone moiety and exhibit similar biological activities.
Hydrazone derivatives: Compounds with hydrazone linkages are known for their ability to form stable complexes with metal ions and their potential biological activities.
Benzamide derivatives: These compounds are widely studied for their interactions with proteins and their therapeutic potential.
Properties
CAS No. |
881403-02-7 |
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Molecular Formula |
C19H14BrN3O4 |
Molecular Weight |
428.2 g/mol |
IUPAC Name |
3-bromo-N-[2-oxo-2-[(2E)-2-[(4-oxochromen-3-yl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C19H14BrN3O4/c20-14-5-3-4-12(8-14)19(26)21-10-17(24)23-22-9-13-11-27-16-7-2-1-6-15(16)18(13)25/h1-9,11H,10H2,(H,21,26)(H,23,24)/b22-9+ |
InChI Key |
NTNMIBLLNQQNKR-LSFURLLWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)CNC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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